molecular formula C14H13N3O2S B390496 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide CAS No. 324046-37-9

2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B390496
CAS RN: 324046-37-9
M. Wt: 287.34g/mol
InChI Key: KMYIWFJGYPZLSF-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound also activates various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune response. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide in laboratory experiments is its ability to scavenge free radicals and inhibit inflammation, making it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its effectiveness.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide, including the development of novel drug delivery systems to improve its bioavailability and effectiveness. Further studies are also needed to elucidate its mechanism of action and its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Additionally, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide involves the reaction of 2-mercaptobenzimidazole with furfural, followed by the reaction of the resulting furfurylthiol intermediate with N-acetylglycine methyl ester. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-13(15-8-10-4-3-7-19-10)9-20-14-16-11-5-1-2-6-12(11)17-14/h1-7H,8-9H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYIWFJGYPZLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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